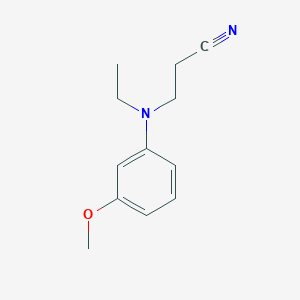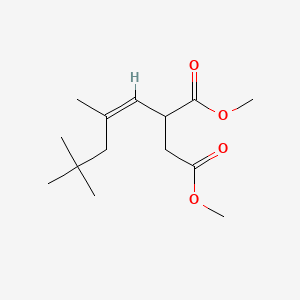
Dimethyl (2,4,4-trimethylpentyl)succinate, didehydro derivative
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (2,4,4-trimethylpentyl)succinate, didehydro derivative is a specialized organic compound with the molecular formula C14H24O4 and a molecular weight of 256.34 g/mol. It is known for its unique structure, which includes a succinate backbone with a 2,4,4-trimethylpentyl group and a didehydro modification. This compound is utilized in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2,4,4-trimethylpentyl)succinate, didehydro derivative typically involves esterification reactions. One common method is the reaction of succinic acid with 2,4,4-trimethylpentanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous esterification in large reactors, followed by purification steps such as distillation and crystallization to achieve high purity levels. Quality control measures are implemented to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2,4,4-trimethylpentyl)succinate, didehydro derivative undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Dimethyl (2,4,4-trimethylpentyl)succinate, didehydro derivative has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl (2,4,4-trimethylpentyl)succinate, didehydro derivative involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dimethyl succinate: Lacks the 2,4,4-trimethylpentyl group and didehydro modification.
Diethyl succinate: Similar structure but with ethyl groups instead of methyl groups.
Dimethyl (2,4,4-trimethylpentyl)succinate: Similar but without the didehydro modification.
Uniqueness
Dimethyl (2,4,4-trimethylpentyl)succinate, didehydro derivative is unique due to its specific structural modifications, which confer distinct chemical properties and reactivity. These modifications make it suitable for specialized applications that other similar compounds may not fulfill .
Properties
CAS No. |
69929-08-4 |
|---|---|
Molecular Formula |
C14H24O4 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
dimethyl 2-[(Z)-2,4,4-trimethylpent-1-enyl]butanedioate |
InChI |
InChI=1S/C14H24O4/c1-10(9-14(2,3)4)7-11(13(16)18-6)8-12(15)17-5/h7,11H,8-9H2,1-6H3/b10-7- |
InChI Key |
QYUHOAGZCHWQNR-YFHOEESVSA-N |
Isomeric SMILES |
C/C(=C/C(CC(=O)OC)C(=O)OC)/CC(C)(C)C |
Canonical SMILES |
CC(=CC(CC(=O)OC)C(=O)OC)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


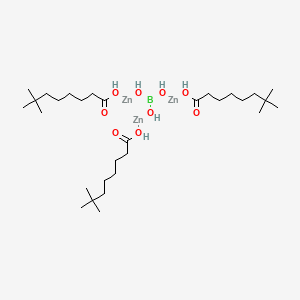
![2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride](/img/structure/B13764681.png)
![azanium;(Z)-4-[2-[2-hydroxyethyl(octadecanoyl)amino]ethoxy]-4-oxobut-2-enoate](/img/structure/B13764685.png)
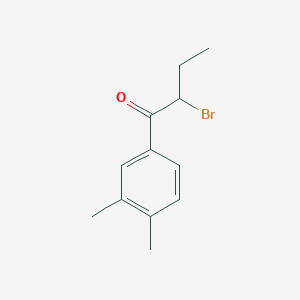
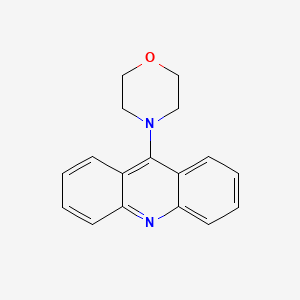
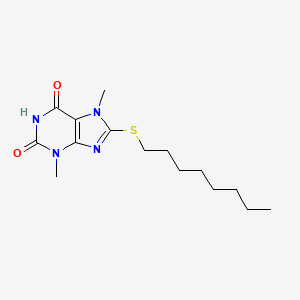
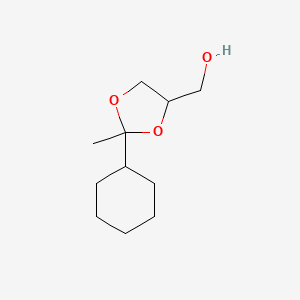
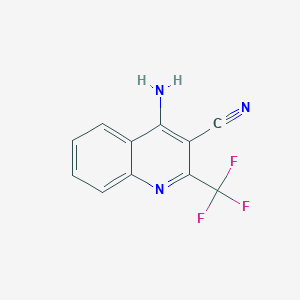

![1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B13764722.png)

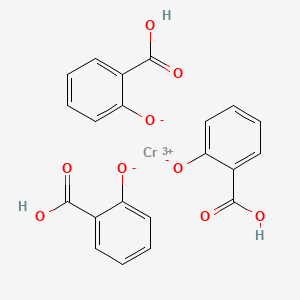
![[[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-)](/img/structure/B13764744.png)
